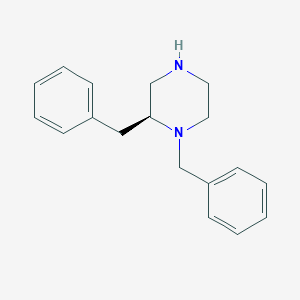

(S)-1,2-dibenzylpiperazine

説明

Structure

3D Structure

特性

分子式 |

C18H22N2 |

|---|---|

分子量 |

266.4 g/mol |

IUPAC名 |

(2S)-1,2-dibenzylpiperazine |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 |

InChIキー |

NUGGDPZUASKXAU-SFHVURJKSA-N |

異性体SMILES |

C1CN([C@H](CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

正規SMILES |

C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies for Chiral Dibenzylpiperazine Derivatives

Stereoselective Synthesis Strategies

Stereoselective strategies are paramount for obtaining the desired enantiomer of a chiral compound. These methods introduce chirality in a controlled manner at a specific point in the synthetic sequence.

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. numberanalytics.combuchler-gmbh.comsemanticscholar.org This approach leverages the inherent chirality of molecules such as amino acids, carbohydrates, or terpenes to construct more complex chiral targets. buchler-gmbh.comsemanticscholar.org For the synthesis of chiral dibenzylpiperazine derivatives, amino acids are particularly common precursors.

Research has demonstrated the use of proteinogenic amino acids like (S)-serine, (S)-glutamate, and (S)-aspartate as starting points for the synthesis of chiral nonracemic piperazines. researchgate.net For instance, enantiomeric piperazines have been successfully prepared in a chiral pool synthesis starting from (S)- and (R)-aspartate. researchgate.net This methodology ensures that the stereochemical integrity of the initial chiral center is transferred to the final piperazine (B1678402) product.

Table 1: Examples of Chiral Pool Precursors for Piperazine Synthesis

| Chiral Starting Material | Resulting Scaffold/Intermediate | Reference |

|---|---|---|

| (S)-Glutamate | Bicyclic Ketone Intermediate | researchgate.net |

| (S)-Serine | (Piperazin-2-yl)methanols | researchgate.net |

| (S)-Aspartate | Enantiomeric Piperazines | researchgate.net |

Asymmetric induction in cyclization reactions is a key strategy for establishing stereocenters during the formation of the heterocyclic ring. In the synthesis of bridged piperazine derivatives, a Dieckmann-analogous cyclization has been employed as a crucial step. researchgate.net This reaction, starting from a piperazinedione intermediate derived from (S)-glutamate, forms a bicyclic ketone. researchgate.net The subsequent stereochemistry of the final product is controlled by diastereoselective reduction steps. For example, a diastereoselective LiBH(4) reduction can establish the configuration at a specific position, which can be further modified, for instance by a Mitsunobu inversion, to access different stereoisomers. researchgate.net

Enantioselective alkylation is another sophisticated method for creating chiral centers on a pre-existing piperazine or precursor ring. This often involves the use of a chiral auxiliary or catalyst to direct the approach of the electrophile (e.g., a benzyl (B1604629) group) to one face of a prochiral enolate. The use of chiral synthons, such as those derived from diketopiperazines (DKPs), is a well-established technique. ucd.ie

Studies have shown that the stereocontrolled alkylation of chiral DKPs can yield amino acids with high diastereoselectivity. ucd.ie For example, a bislactim template bearing a chiral isopropyl auxiliary, pioneered by Schöllkopf, allows for base-induced alkylation with high asymmetric induction due to the directing effect of the auxiliary. ucd.ie Specifically for dibenzylpiperazine, the synthesis of (2S,5S)-2,5-dibenzylpiperazine has been reported, and investigations into asymmetric induction during the benzylation step have been conducted. oup.come-bookshelf.de

Common Synthetic Routes for Dibenzylpiperazine Scaffolds

Beyond stereoselective methods, several common and robust synthetic routes are used to construct the fundamental dibenzylpiperazine framework. These routes can be adapted to produce chiral derivatives by incorporating chiral starting materials or reagents.

Reductive amination is a versatile and widely used method for forming C-N bonds and is frequently employed in the synthesis of N,N'-disubstituted piperazines. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a 1,4-dibenzylpiperazine (B181160) scaffold, piperazine can be reacted with benzaldehyde (B42025) in the presence of a suitable reducing agent. researchgate.net

This technique can also be applied to precursors to build up the piperazine ring system. For example, a synthetic route may involve the reductive amination of a primary amine of a glycine (B1666218) ester, followed by subsequent reactions to form the heterocyclic ring. core.ac.uk

A highly effective and common strategy for synthesizing chiral piperazines, including dibenzyl derivatives, is a multi-step sequence starting from amino acids. researchgate.netresearchgate.net This approach provides excellent control over the final product's stereochemistry. A general retrosynthetic approach involves disconnecting the piperazine ring to reveal a dipeptide, which in turn comes from two amino acid units. researchgate.net

The forward synthesis typically proceeds as follows:

Dipeptide Formation: Two amino acid units (which can be the same or different) are coupled to form a linear dipeptide. One or both amino acids can be N-benzylated at this stage.

Cyclization: The linear dipeptide undergoes intramolecular cyclization to form a 2,5-diketopiperazine (a cyclic dipeptide). researchgate.net This step is often achieved after deprotection of the terminal amino and carboxyl groups.

Reduction: The two amide carbonyl groups of the diketopiperazine ring are reduced to methylenes to yield the final piperazine derivative. researchgate.net Reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this reduction.

This method allows for the synthesis of a wide variety of chiral piperazines by simply changing the starting amino acids, providing access to different substitution patterns and stereochemistries. researchgate.net

Table 2: Overview of Synthetic Routes to Dibenzylpiperazine Scaffolds

| Synthetic Route | Key Transformation | Common Reagents | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Transfer of chirality from starting material | (S)-Amino acids | researchgate.net |

| Asymmetric Cyclization | Dieckmann-analogous cyclization | Piperazinedione esters | researchgate.net |

| Enantioselective Alkylation | Stereocontrolled C-alkylation | Chiral DKP enolates, benzyl halides | ucd.ie |

| Reductive Amination | Imine/enamine formation and reduction | Piperazine, benzaldehyde, reducing agent | researchgate.net |

Protecting Group Strategies (e.g., Boc-protection)

Protecting groups are crucial in the synthesis of complex molecules like chiral dibenzylpiperazine derivatives to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines. total-synthesis.com

Boc-Protection in Piperazine Synthesis:

The Boc group is favored due to its stability in various reaction conditions, including basic hydrolysis and catalytic hydrogenation, and its straightforward removal with mild acids. total-synthesis.com This orthogonality to other protecting groups like Fmoc and Cbz makes it particularly valuable in multi-step syntheses. total-synthesis.com

In the context of piperazine synthesis, the Boc group can be introduced using Boc anhydride (B1165640) (Boc₂O). The reaction involves the nucleophilic attack of the amine on the anhydride. While a base is not strictly necessary, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often employed. total-synthesis.com

A notable application is in the synthesis of N-benzyl-N'-Boc-piperazine derivatives through iridium-catalyzed N-alkylative cross-coupling reactions of Boc-protected diethanolamines with benzylamine. clockss.org This method provides the desired products in moderate to good yields under relatively mild conditions. clockss.org

Furthermore, the strategic use of Boc protection is evident in the synthesis of chiral piperazines. For instance, the synthesis of (2S,5S)-2,5-dibenzylpiperazine involves the condensation of a Boc-protected amino acid with an amino acid methyl ester hydrochloride. unl.pt

Deprotection of the Boc group is typically achieved by treatment with a strong acid, such as 6N HCl. jgtps.com

Palladium-Catalyzed Hydrogenolysis for Debenzylation

Palladium-catalyzed hydrogenolysis is a widely employed method for the debenzylation of amines and ethers. This reductive process effectively cleaves the N-benzyl or O-benzyl bond, yielding the deprotected compound.

Mechanism and Catalysts:

The reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. acs.org The process involves the oxidative addition of the C-N or C-O bond to the palladium surface, followed by hydrogenolysis.

While Pd/C is the standard, other palladium sources like palladium acetate (B1210297) (Pd(OAc)₂) can also be used. sci-hub.se The efficiency of the debenzylation can be enhanced by the addition of co-catalysts. For example, niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups. acs.org This mixed catalyst system allows for a shorter reaction time and a simplified workup. acs.org

Applications in Piperazine Synthesis:

In the synthesis of piperazine derivatives, palladium-catalyzed hydrogenolysis is a key step for removing benzyl protecting groups. For instance, the debenzylation of N,N'-dibenzylpiperazine derivatives can be achieved through this method. clockss.org However, the conditions must be carefully controlled to avoid undesired side reactions. For example, in the synthesis of certain chiral piperazines from dioximes, using Pd/C for hydrogenation can lead to the undesired reductive debenzylation of benzylic C-N bonds. mdpi.com In such cases, alternative catalysts like Raney nickel may be employed to suppress this side reaction. mdpi.com

It is also a crucial step in the synthesis of certain 4-amino-2-hydroxy-benzoates, where a tertiary-aminoalkyl 4-amino-2-benzyloxybenzoate is hydrogenated in the presence of a palladium catalyst to yield the debenzylated product. google.com

Iridium-Catalyzed N-Heterocyclization

Iridium catalysts have emerged as powerful tools for the synthesis of N-heterocycles, including piperazines, through N-heterocyclization reactions. These methods are often atom-economical and environmentally benign.

Key Features of Iridium Catalysis:

Iridium-catalyzed reactions can proceed under mild conditions and exhibit high functional group tolerance. acs.org A notable advancement is the use of a bench-stable iridium catalyst for the regio- and diastereoselective synthesis of C-substituted piperazines from the head-to-head coupling of imines. acs.orgnih.gov The addition of N-oxides can significantly enhance the catalytic activity and selectivity of this process. acs.orgnih.gov

Another approach involves the use of a CpIr complex ([CpIrCl₂]₂) for the synthesis of piperazine derivatives from ethanolamines. clockss.org This catalyst facilitates both N-alkylative homocoupling of N-benzylethanolamines and cross-coupling reactions of Boc-protected diethanolamines with benzylamine. clockss.org These reactions can be performed in toluene (B28343) or even water, producing only water as a byproduct. researchgate.net

Applications in Piperazine Synthesis:

Iridium catalysis has been successfully applied to the synthesis of a variety of piperazine derivatives. For example, the reaction of N-benzylethanolamine in the presence of [Cp*IrCl₂]₂ and NaHCO₃ in toluene yields N,N'-dibenzylpiperazine. clockss.org Furthermore, iridium-catalyzed N-heterocyclization of diols with amines has proven useful for constructing novel piperazine derivatives. uno.edu Continuous flow photochemistry using an iridium photocatalyst provides a scalable approach to synthesizing saturated N-heterocycles like piperazines from aldehydes and SnAP reagents. acs.org

Synthesis of Specific Chiral Dibenzylpiperazine Isomers and Analogs

The synthesis of specific chiral isomers of dibenzylpiperazine and its analogs often requires stereoselective methods to control the spatial arrangement of the substituents on the piperazine ring.

Synthesis of (S)-1,3-Dibenzylpiperazine

A representative method for preparing enantiomerically pure (S)-1,3-dibenzylpiperazine involves a one-pot reaction that includes Boc-protection and sequential benzylation.

Synthesis of (2S,5S)-2,5-Dibenzylpiperazine

The synthesis of (2S,5S)-2,5-dibenzylpiperazine is typically achieved through a multi-step process starting from an amino acid precursor. unl.pt

Synthetic Route:

Dipeptide Formation and Cyclization: The synthesis commences with the condensation of a Boc-protected amino acid with an amino acid methyl ester hydrochloride, followed by cyclization of the resulting dipeptide to form a diketopiperazine. unl.pt Specifically, heating phenylalanine methyl ester in toluene leads to the formation of the cyclodipeptide (3S,6S)-bis(phenylmethyl)piperazine-2,5-dione. researchgate.net

Reduction: The diketopiperazine is then reduced to the corresponding piperazine. A common reducing agent for this transformation is a combination of sodium borohydride (B1222165) (NaBH₄) and titanium tetrachloride (TiCl₄). unl.pt Alternatively, lithium aluminum hydride (LiAlH₄) can also be used for this reduction, cleanly affording the (2S,5S)-dibenzylpiperazine without epimerization. wikipedia.org

This C₂-symmetric chiral piperazine has been utilized as a catalyst in asymmetric Michael addition reactions. unl.pt

Synthesis of (S)-1,3-Dibenzylpiperazine-2,5-dione and its Derivatives

(S)-1,3-Dibenzylpiperazine-2,5-dione and its derivatives are important chiral building blocks. Their synthesis is often derived from amino acid precursors, which imparts the (S)-configuration. vulcanchem.com

Synthetic Approaches:

From Glycine Anhydride: 1,4-Dibenzylpiperazine-2,5-dione can be synthesized from glycine anhydride by reaction with sodium hydride and benzyl chloride in dry DMF. core.ac.uk

From Halocarboxamides: An alternative synthesis involves the intermolecular condensation of halogen carboxamides using a phase-transfer catalyst in a two-phase system of dichloromethane (B109758) and aqueous sodium hydroxide. google.com

These diketopiperazines can be further functionalized. For example, (S)-1,4-dibenzyl-3-((S)-3-oxo-1,3-diphenylpropyl)piperazine-2,5-dione has been synthesized from a parent diketopiperazine. core.ac.uk The diketopiperazine scaffold is found in numerous natural products and commercial drugs. core.ac.uk Studies have also explored the antiproliferative activity of derivatives like (S)-1,3-dibenzylpiperazine-2,5-dione. iiarjournals.org

Purification and Isolation Techniques for Enantiomerically Pure Compounds

The isolation of a specific enantiomer, such as (S)-1,2-dibenzylpiperazine, from a racemic mixture is a critical step in asymmetric synthesis. The process, known as chiral resolution, relies on various physical and chemical methods that differentiate between the two enantiomers. The primary techniques employed for the purification and isolation of enantiomerically pure chiral amines and their derivatives include diastereomeric crystallization and enantioselective chromatography.

Diastereomeric Crystallization

A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric salts. This technique involves reacting the racemic base, in this case, (±)-1,2-dibenzylpiperazine, with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.

The principle relies on the differential solubility of the two diastereomeric salts. One salt will be less soluble and will preferentially crystallize from the solution, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the desired free amine enantiomer. libretexts.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.orgnih.gov

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Mandelic Acid | α-Hydroxy Carboxylic Acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |

| Di-p-toluoyl-tartaric acid | Tartaric Acid Derivative |

Modern advancements have led to the development of dynamic resolution processes that can overcome the 50% theoretical yield limit of classical resolution. Techniques like Crystallization-Induced Diastereomer Transformation (CIDT) involve establishing an equilibrium where the undesired, more soluble diastereomer epimerizes in solution to the less soluble, desired diastereomer, which then crystallizes. princeton.eduiucr.org This dynamic process can theoretically convert the entire racemic mixture into a single enantiomer. princeton.edu For instance, dynamic diastereomeric crystallization has been successfully applied to various chiral amines by combining the resolution step with in-situ racemization of the undesired enantiomer in the mother liquor, often using a catalyst. nih.govacs.orgacs.org

Enantioselective Chromatography

Enantioselective chromatography is a powerful and widely used technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities. mdpi.comlcms.cz

CSPs for the separation of chiral amines are often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases (π-acid/π-base interactions), or crown ethers. mdpi.commdpi.com The choice of CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. For example, cellulose-based CSPs have demonstrated broad applicability in the separation of various chiral amines and their derivatives. mdpi.com In the context of piperazine derivatives, chiral HPLC analysis is a standard method to determine enantiomeric excess (ee) values of the products. unl.ptacs.org

Table 2: Examples of Chromatographic Conditions for Chiral Amine Separation

| Compound Type | Chromatography | Chiral Stationary Phase (CSP) | Mobile Phase/Eluent | Reference |

|---|---|---|---|---|

| Chiral Aromatic Amines | HPLC | Cellulose-based (ODH® and LUX-3®) | Various (e.g., n-Hexane/Isopropanol mixtures) | mdpi.com |

| γ-Formylnitroalkanes | HPLC | Chiralpak AD-H | 3.0 % 2-propanol in hexane | unl.pt |

| Oxazolo[3,4-α]pyrazin-3(5H)-one | Semipreparative HPLC | Chiralpak-IA | 95:5:0.1 Hexane/Isopropanol/Diethyl amine | acs.org |

| Metalaxyl (Pesticide) | UPC² (SFC) | Trefoil CEL1, 2.5 µm | CO₂ / Methanol | lcms.cz |

In addition to these specialized chiral separation methods, standard purification techniques such as recrystallization and column chromatography are essential for removing chemical impurities before and after the chiral resolution step. acs.orgrsc.org For instance, recrystallization from a suitable solvent system like ethyl acetate/hexane can be used to purify intermediates in the synthesis of dibenzylpiperazine derivatives. rsc.org

Stereochemical and Conformational Analysis

Absolute Configuration Determination

The absolute configuration of chiral piperazine (B1678402) derivatives is crucial for their specific applications. For molecules like (S)-1,2-dibenzylpiperazine, the stereochemistry is often established through their synthetic pathway. The synthesis typically employs precursors from the chiral pool, such as L-amino acids, which imparts the desired (S)-configuration at the stereogenic center. vulcanchem.com For example, the synthesis of related chiral piperazines, such as (2S,5S)-2,5-dibenzylpiperazine, involves the condensation of the appropriate Boc-protected amino acid followed by cyclization and reduction, with the stereochemistry of the final product being dictated by the starting amino acid. unl.pt

The definitive confirmation of the absolute configuration is typically achieved through X-ray crystallography of the molecule or a suitable crystalline derivative, such as a salt with a known chiral acid. nih.gov Spectroscopic techniques and comparison with known compounds also aid in the assignment of stereochemistry. unl.pt

Crystal Structure Elucidation by X-ray Diffraction

Table 1: Representative Crystal Data for a Related Dibenzylpiperazine Derivative This table presents data for 1,4-Dibenzylpiperazine (B181160), a structural isomer, to illustrate typical crystallographic parameters for this class of compounds.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₂₂N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.7148(2) | nih.gov |

| b (Å) | 8.1731(1) | nih.gov |

| c (Å) | 9.0134(2) | nih.gov |

| β (°) | 105.175(1) | nih.gov |

| Volume (ų) | 619.4 | nih.gov |

| Z | 2 | nih.gov |

X-ray diffraction studies on various dibenzylpiperazine derivatives consistently show that the central six-membered piperazine ring adopts a stable chair conformation. researchgate.netiucr.orgresearchgate.net This conformation minimizes torsional strain and steric hindrance between the substituents. In this arrangement, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. For 1,4-disubstituted piperazines, the bulky benzyl (B1604629) groups typically reside in equatorial positions to further reduce steric clash. researchgate.net

Table 2: Dihedral Angle for a Related Dibenzylpiperazine Derivative

| Compound | Dihedral Angle | Description | Reference |

|---|---|---|---|

| 1,4-Dibenzylpiperazine | 1.3 (1)° | Angle between the two phenyl rings | researchgate.net |

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. In the crystal structures of substituted dibenzylpiperazines, packing is often dominated by weak, non-covalent forces. Studies on 1,4-bis(4-cyanobenzyl)piperazine, a derivative of dibenzylpiperazine, show that the crystal lattice is formed and stabilized by weak C—H⋯N and C—H⋯π interactions. researchgate.net However, in the case of the parent 1,4-dibenzylpiperazine, no significant intermolecular contacts were observed, indicating that van der Waals forces are the primary drivers of the crystal packing. researchgate.net These interactions dictate the formation of larger supramolecular structures, such as chains or layers. researchgate.net

Conformational Dynamics Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation of this compound is dynamic in solution and the gas phase. In these states, the molecule can explore a variety of conformations. nih.gov A key dynamic process for the piperazine ring is nitrogen inversion, which can lead to different conformers. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, are employed to characterize the different possible conformations and their relative energies. nih.gov These theoretical studies, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide a comprehensive understanding of the molecule's conformational landscape, including the barriers to ring inversion and rotation around single bonds.

Advanced Spectroscopic Characterization of Chiral Dibenzylpiperazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). For a chiral molecule like (S)-1,2-dibenzylpiperazine, NMR is crucial for confirming the connectivity of atoms and can also be used to assess enantiomeric purity, often with the use of chiral resolving agents.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the two benzyl (B1604629) groups would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The benzylic protons (CH₂ adjacent to the phenyl group) and the protons of the piperazine (B1678402) ring would resonate in the aliphatic region of the spectrum, typically between 2.0 and 4.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the stereochemistry at the C-2 position and the conformational dynamics of the piperazine ring.

No specific experimental ¹H NMR data for this compound was found in the public domain. For comparison, the related compound 1,4-dibenzylpiperazine (B181160) shows signals for the benzylic protons and the piperazine ring protons in the aliphatic region, and the aromatic protons in the downfield region. swgdrug.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the two benzyl groups and the piperazine ring. The aromatic carbons would typically resonate between 120 and 140 ppm, while the benzylic and piperazine ring carbons would appear in the more upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques are powerful tools for elucidating complex molecular structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. For this compound, this would be instrumental in assigning the protons of the piperazine ring and confirming their connectivity to the benzylic protons. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons from the ¹H NMR spectrum.

No experimental 2D NMR data for this compound has been found in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental formula, which is a critical step in confirming the identity of a newly synthesized compound.

Specific HRMS data for this compound is not available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of volatile and semi-volatile organic compounds. The mass spectrum of a compound provides a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. For dibenzylpiperazine isomers, the fragmentation is expected to be initiated by the nitrogen atoms of the piperazine ring. researchgate.net

The electron ionization (EI) mass spectrum of dibenzylpiperazine isomers would likely show a prominent molecular ion peak. Common fragment ions would be expected from the cleavage of the benzyl groups. For instance, a fragment ion at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a characteristic peak for compounds containing a benzyl moiety. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of piperazine derivatives like this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govmdpi.comresearchgate.net

In a typical LC-MS analysis of piperazine compounds, a C18 column is often used for separation, with a mobile phase consisting of a mixture of ammonium (B1175870) formate (B1220265) and acetonitrile. nih.govresearchgate.net The mass spectrometer is usually operated in positive ion detection mode, where the molecule is protonated to form [M+H]⁺ ions. xml-journal.net

The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectra provide crucial information for structural elucidation. For benzylpiperazines, a common and abundant characteristic ion is observed at an m/z of 91. xml-journal.net The cleavage of C-N bonds, both within the piperazine ring and between the ring and the benzyl groups, leads to the formation of specific fragment ions. xml-journal.net The study of these fragmentation pathways is essential for the rapid and accurate identification of piperazine-type compounds. xml-journal.net

LC-MS methods have been developed and validated for the detection and quantification of various piperazine derivatives in different matrices. nih.govmdpi.com These methods are designed to be rapid, selective, and reproducible, allowing for the analysis of multiple target analytes in a single run. mdpi.com The use of stable isotopically labeled internal standards, such as deuterated analogues, enhances the accuracy and reliability of the quantification. mdpi.com

Table 1: LC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Ammonium formate and acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion | [M+H]⁺ |

Vibrational Spectroscopy

Key vibrational modes for piperazine derivatives include:

N-H Stretching: For piperazines with a secondary amine, a characteristic N-H stretching vibration is typically observed in the region of 3200-3500 cm⁻¹. ultraphysicalsciences.org

C-H Stretching: Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring and benzyl methylene (B1212753) groups appear below 3000 cm⁻¹. ultraphysicalsciences.orgscispace.com Specifically, C-H stretching bands of the piperazine ring have been observed around 2831-2954 cm⁻¹. scispace.com

C-C Stretching: Aromatic C-C stretching modes are typically observed in the range of 1400-1650 cm⁻¹. ultraphysicalsciences.orgscispace.com The phenyl ring breathing mode is often seen near 1000 cm⁻¹. ultraphysicalsciences.org

CH₂ Vibrations: The wagging, twisting, and rocking vibrations of the CH₂ groups in the piperazine and benzyl moieties appear in the fingerprint region of the spectrum. ultraphysicalsciences.org

The analysis of both experimental and theoretically calculated IR spectra allows for a detailed assignment of the observed vibrational bands. ultraphysicalsciences.orgscispace.com

Table 2: Characteristic IR Absorption Bands for Dibenzylpiperazine Systems

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C-C Stretch | 1400-1650 |

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during molecular vibrations. nih.gov For piperazine derivatives, Raman spectra can help to identify and confirm the presence of various structural features.

Key Raman spectral features include:

C-C Stretching: Aromatic C-C stretching modes are also prominent in the Raman spectrum, appearing in a similar region to the IR spectrum (around 1445-1592 cm⁻¹). scispace.com

C-H Stretching: C-H stretching vibrations of the piperazine ring are observable in the Raman spectrum, for instance, in the range of 2833-2954 cm⁻¹. scispace.com

Ring Breathing Mode: The symmetric ring breathing mode of the phenyl group is often a strong and characteristic band in the Raman spectrum, typically observed around 1000 cm⁻¹. ultraphysicalsciences.org

The combination of IR and Raman spectroscopy, often supported by density functional theory (DFT) calculations, allows for a comprehensive vibrational analysis of dibenzylpiperazine systems. ultraphysicalsciences.orgscispace.com

Table 3: Key Raman Shifts for Dibenzylpiperazine Systems

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-C Stretch | 1445-1592 |

| Aliphatic C-H Stretch | 2833-2954 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be dominated by the electronic transitions of the benzyl aromatic rings.

The UV-Vis spectra of benzyl and phenyl derivatives of piperazine have been studied, and these compounds typically exhibit absorption bands in the ultraviolet region. researchgate.net The specific wavelengths and intensities of these absorptions are influenced by the electronic structure of the chromophores present in the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a technique that detects species with unpaired electrons. nih.gov As this compound is a closed-shell molecule with no unpaired electrons, it is EPR silent and would not be directly studied by this technique under normal conditions.

EPR spectroscopy is more relevant for studying paramagnetic species, such as transition metal complexes or organic radicals. nih.gov While not directly applicable to the characterization of the diamagnetic this compound molecule itself, EPR could potentially be used to study interactions of this compound with paramagnetic species or to investigate any radical species that might be formed under specific conditions (e.g., through oxidation).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for (S)-1,2-dibenzylpiperazine have been found in the reviewed literature. Such studies, were they to be conducted, would typically involve the use of quantum mechanical methods to investigate the electronic structure, optimized geometry, and vibrational frequencies of the molecule. DFT is a principal method for calculating the distribution of electron density and deriving properties like molecular orbital energies (HOMO-LUMO gaps), which are crucial for understanding chemical stability and reactivity.

Molecular Modeling and Simulation

There is no evidence of molecular modeling or simulation studies focused specifically on this compound in the public domain. Molecular dynamics (MD) simulations could, in theory, be used to explore the conformational landscape of the molecule, its behavior in various solvents, and its potential interactions with biological macromolecules. mdpi.com Such simulations provide insight into the dynamic behavior of molecules over time, which is essential for understanding their function, for example, in drug-receptor binding.

Theoretical Prediction of Molecular Properties and Reactivity

Specific theoretical predictions of the molecular properties and reactivity for this compound are not available in published research. This type of investigation would typically use computational models to predict various physicochemical properties, such as lipophilicity, solubility, and dipole moment. Reactivity descriptors, often derived from DFT calculations, could be used to forecast the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for the compound's chemical behavior.

Computational Studies on Reaction Mechanisms

No computational studies detailing the reaction mechanisms involving this compound have been identified. Research in this area would focus on elucidating the pathways of chemical reactions in which the compound participates. By calculating the energies of reactants, transition states, and products, computational chemists can determine activation barriers and reaction thermodynamics, offering a detailed, step-by-step understanding of how a reaction proceeds.

Applications As Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric Catalysis with Chiral Dibenzylpiperazines

Chiral diamines are foundational in asymmetric catalysis, serving as ligands that can induce enantioselectivity in a wide array of chemical transformations. The stereogenic centers and conformational rigidity of C2-symmetric ligands like (S)-1,2-dibenzylpiperazine are crucial for creating a chiral environment around a metal center, which in turn dictates the stereochemical outcome of a reaction.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. mdpi.comrsc.org When catalyzed by a chiral complex, this reaction can produce enantiomerically enriched products, which are valuable intermediates in pharmaceutical synthesis. mdpi.comnih.gov While various chiral ligands have been successfully employed in asymmetric Michael additions to achieve high enantioselectivity, specific studies detailing the application of this compound as a primary chiral auxiliary or ligand in this context are not extensively documented in the available literature. The effectiveness of a chiral ligand in these reactions often depends on its ability to form a stable and stereochemically defined complex with a metal catalyst, thereby controlling the facial selectivity of the nucleophilic attack. researchgate.netnih.gov

Coordination Chemistry and Organometallic Applications

The nitrogen atoms of the piperazine (B1678402) ring in this compound serve as effective coordination sites for a variety of metal ions. nih.gov The resulting metal complexes have potential applications in catalysis, materials science, and as models for biological systems. The chirality of the ligand can be transferred to the coordination sphere of the metal, leading to complexes with unique structural and electronic properties.

Formation of Metal-Organic Networks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgmdpi.com Chiral MOFs (CMOFs), built from enantiopure ligands, are of particular interest for applications in enantioselective separation and catalysis. rsc.org The incorporation of chiral building blocks like this compound into a polymeric network could, in principle, yield such functional materials. The synthesis of CMOFs can be achieved through the use of chiral ligands that coordinate to the metal centers, creating a chiral, porous structure. frontiersin.orgnih.govmdpi.com While piperazine derivatives have been used in the synthesis of MOFs, specific examples employing this compound as the primary chiral linker to construct extended metal-organic networks are not prominently featured in current research literature. nih.gov

Complexation with Transition Metals (e.g., Copper, Palladium, Platinum)

This compound is capable of forming stable complexes with various transition metals, including copper(II), palladium(II), and platinum(II). The coordination typically occurs through the nitrogen atoms of the piperazine ring, creating chelate structures. The stereochemistry of the ligand influences the geometry and properties of the resulting metal complex.

Table 1: Potential Coordination Complexes with this compound

| Metal Ion | Potential Geometry | Potential Application |

|---|---|---|

| Copper(II) | Square Planar / Distorted Octahedral | Catalysis, Biological Mimics |

| Palladium(II) | Square Planar | Cross-coupling Catalysis |

Research into palladium and platinum complexes is often driven by their catalytic activity and potential as therapeutic agents. researchgate.netnih.govmdpi.comnih.govmdpi.com The specific complexes formed with this compound would be expected to exhibit distinct spectroscopic and structural characteristics based on the coordination environment of the metal ion. However, detailed synthetic and characterization studies for these specific complexes are limited.

Metal-to-Ligand Charge Transfer (MLCT) Phenomena

Metal-to-Ligand Charge Transfer (MLCT) is an electronic transition that occurs in metal complexes where an electron is excited from a metal-centered orbital to a ligand-centered orbital. These transitions are often observed in the UV-visible absorption spectra of complexes containing metals with filled or partially filled d-orbitals and ligands with low-lying π* orbitals. While the benzyl (B1604629) groups of this compound contain aromatic π-systems, the piperazine ring itself is saturated. For significant MLCT to occur, the ligand would typically need to possess a more extended π-conjugated system or electron-accepting moieties. Therefore, prominent MLCT bands may not be a characteristic feature of simple complexes of this compound unless other chromophoric ligands are also present in the coordination sphere.

Precursors for Advanced Materials

The use of specific organic molecules as precursors for the synthesis of advanced materials, such as functional polymers or thin films via chemical vapor deposition, is a growing area of materials science. While certain piperazine derivatives have been investigated as precursors, there is currently a lack of specific research demonstrating the application of this compound as a precursor for the synthesis of advanced materials.

Ligands for Functional Metal Complexes

The nitrogen atoms within the piperazine ring of this compound possess lone pairs of electrons, enabling them to coordinate with metal ions to form metal complexes. When this coordination occurs, the this compound molecule can act as a chiral ligand, transferring its stereochemical information to the metal center. This creates a chiral environment around the metal, which can then catalyze a reaction to produce a product with a preferred stereoisomer.

The effectiveness of such a chiral metal complex in asymmetric catalysis is determined by several factors, including the nature of the metal, the other ligands present, and the reaction conditions. The C2-symmetric nature of 1,2-disubstituted piperazines can be particularly advantageous in creating a well-defined and predictable chiral pocket around the metal center. While the specific applications of this compound in this area are not extensively documented in publicly available literature, the broader class of chiral diamines has been successfully employed in a variety of metal-catalyzed asymmetric reactions.

Table 1: Potential Applications of Chiral Diamine Ligands in Asymmetric Catalysis

| Asymmetric Reaction | Metal Catalyst | Potential Product Type |

| Hydrogenation | Rhodium, Ruthenium | Chiral alcohols, amines |

| Allylic Alkylation | Palladium | Chiral alkenes |

| Cyclopropanation | Copper, Rhodium | Chiral cyclopropanes |

| Epoxidation | Manganese, Titanium | Chiral epoxides |

It is important to note that the data in this table represents general applications of chiral diamines and not specifically validated results for this compound.

Supramolecular Host Materials

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. In this context, this compound has the potential to act as a building block for the construction of larger, self-assembled structures. The formation of these supramolecular assemblies is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions between the benzyl groups.

The chirality of this compound can direct the formation of chiral supramolecular structures. These chiral assemblies can potentially be used as "host" materials capable of selectively binding "guest" molecules that have a complementary shape and size. This recognition is a key principle in many biological processes and has potential applications in areas such as chemical sensing, separations, and catalysis. For instance, a chiral supramolecular host could be designed to selectively bind one enantiomer of a racemic drug molecule, providing a basis for chiral resolution.

Non-linear Optics Applications

Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Materials with NLO properties are of interest for a variety of applications, including frequency conversion of laser light, optical switching, and data storage.

A key requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric crystal structure. Chiral molecules, such as this compound, are inherently non-centrosymmetric and are therefore good candidates for NLO materials. When these chiral molecules crystallize, they often form non-centrosymmetric bulk structures, which can lead to observable second-harmonic generation (SHG), a process where two photons of the same frequency are converted into a single photon with twice the frequency.

While the investigation of chiral piperazine derivatives for NLO applications is an active area of research, specific data on the NLO properties of this compound is not widely reported. The design of effective NLO materials often involves the incorporation of electron-donating and electron-accepting groups to enhance the molecular hyperpolarizability, a measure of the NLO response. The benzyl groups in this compound could potentially be functionalized to tune its NLO properties.

Role in Medicinal Chemistry and Pharmaceutical Research

Utilization as Synthetic Intermediates in Drug Discovery

The dibenzylpiperazine scaffold is utilized as a foundational structure in the synthesis of more complex molecules with potential therapeutic applications. Its chemical properties allow for modifications at various positions, enabling the development of derivatives with tailored biological activities.

The piperazine (B1678402) ring is a common feature in many drugs that target the central nervous system. Biomaterial scaffolds are increasingly studied for their potential in CNS regeneration and repair, providing structural support for cell infiltration and proliferation. nih.govnih.gov In drug design, the benzylpiperazine framework is explored for its potential to create compounds that can penetrate the blood-brain barrier, a critical requirement for CNS-active drugs. usuhs.edu Researchers have successfully designed CNS-penetrant inhibitors by incorporating benzylpiperazine units into the cap region of other molecules, demonstrating the utility of this scaffold in accessing CNS targets.

Diacylglycerol lipases (DAGLs) are enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and represent a therapeutic target in the endocannabinoid system. nih.govwikipedia.org The inhibition of DAGL can impact lipid metabolism and signaling pathways. nih.gov In the context of developing inhibitors for these enzymes, the dibenzylpiperazine structure has been identified as a relevant synthetic precursor. Specifically, a general synthetic scheme for creating triazole urea-based DAGL inhibitors included the use of 1,3-dibenzylpiperazine, a positional isomer of the subject compound. universiteitleiden.nl

Investigation of Biological Activity as Novel Scaffolds

Beyond its role as a synthetic intermediate, the dibenzylpiperazine core is also investigated for its own inherent biological activities and as a novel scaffold upon which to build new classes of active compounds.

The search for new anticancer agents has led to the evaluation of various chemical scaffolds, including piperazine derivatives. e-century.us One study investigated a series of piperazine derivatives for their ability to inhibit the growth of the K-562 human chronic myelogenous leukemia cell line. nih.goviiarjournals.org Among the compounds tested was (S)-1,3-dibenzylpiperazine-2,5-dione, a derivative of a dibenzylpiperazine isomer. iiarjournals.orgresearchgate.net In this specific study, while other piperazine derivatives showed significant antiproliferative effects, the (S)-1,3-dibenzylpiperazine-2,5-dione compound did not exhibit notable activity. nih.govresearchgate.net However, other derivatives demonstrated potent activity, with one compound showing an IC50 value of 4.60±0.4 μg/ml. nih.goviiarjournals.org

Table 1: Cytotoxicity of Various Piperazine Derivatives on K-562 Cell Growth

| Compound ID | Compound Name | IC50 (μg/ml) |

|---|---|---|

| A | (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine | 30.10 ± 1.6 |

| B | (S)-1-benzyl-3-isobutylpiperazine-2,5-dione | > 100 |

| C | (S)-1-benzyl-3-methylpiperazine-2,5-dione | > 100 |

| D | (S)-1,3-dibenzylpiperazine-2,5-dione | > 100 |

| E | (E)-1-(3-methyl-4-((E)-3-(2-methylpropylidene)piperazin-1-yl)phenyl)-2-(2-methylpropylidene)piperazine | 4.60 ± 0.4 |

Data sourced from a study on the antiproliferative effects of piperazine derivatives after five days of culture. nih.goviiarjournals.org

The broader class of benzylpiperazines, to which (S)-1,2-dibenzylpiperazine belongs, is known to interact with the cytochrome P450 (CYP) enzyme system. These enzymes are crucial for the metabolism of a vast number of drugs. nih.gov Studies have shown that benzylpiperazine (BZP) and related compounds are metabolized by several CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net Furthermore, these piperazine analogues can act as inhibitors of these enzymes, which can lead to clinically significant drug-drug interactions by altering the metabolism of other medications. researchgate.netresearchgate.net The inhibitory profile varies among different piperazine derivatives, but they have shown significant inhibitory activity against most major isoenzymes tested. researchgate.net

Table 2: Reported Interactions of Benzylpiperazine Scaffolds with Cytochrome P450 Isoenzymes

| CYP Isoenzyme | Nature of Interaction |

|---|---|

| CYP2D6 | Substrate and Inhibitor |

| CYP1A2 | Substrate and Inhibitor |

| CYP3A4 | Substrate and Inhibitor |

This table summarizes general findings for the benzylpiperazine class of compounds. researchgate.net

The piperazine scaffold is a valuable core structure for the development of biochemical probes, which are essential tools for studying biological processes and validating drug targets. The chemical stability and synthetic tractability of the piperazine ring allow for the attachment of reporter groups (e.g., fluorophores, radioisotopes) and reactive moieties. While specific research on this compound as a biochemical probe is not detailed in available literature, other piperazine derivatives have been successfully developed for such purposes, highlighting the potential of this chemical class in creating tools for biomedical research.

Behavioral Pharmacology of Related Piperazine Derivatives (e.g., N,N'-Dibenzylpiperazine)

N,N'-Dibenzylpiperazine (DBZP) is a synthetic compound that has been the subject of behavioral pharmacology studies, primarily due to its prevalence as a byproduct in the illicit synthesis of benzylpiperazine (BZP), a recreational drug. nih.govnih.gov Research into the behavioral effects of DBZP has sought to understand its potential psychoactive properties and abuse liability.

Studies in animal models have demonstrated that DBZP is a behaviorally active compound. nih.gov It has been shown to influence locomotor activity, though the results have been somewhat variable. Some research indicates that DBZP can decrease locomotor activity in a dose-dependent manner. nih.gov In other studies, it has been observed to increase horizontal locomotor activity. nih.gov

In drug discrimination studies, which are used to assess the subjective effects of a substance, DBZP has been found to fully substitute for the discriminative stimulus effects of methamphetamine in rats. nih.govnih.gov This suggests that DBZP may produce internal states similar to those of psychostimulants. However, it only produced partial or subthreshold responding when substituted for cocaine and MDMA. nih.govnih.gov

Furthermore, research has explored the effects of DBZP on memory and learning. In studies using a passive avoidance test in mice, DBZP was found to enhance the acquisition of memory. nih.govresearchgate.net However, unlike its parent compound BZP, it did not appear to enhance the consolidation of memory. nih.govresearchgate.net These findings suggest a potential modulatory effect on cognitive processes.

The tables below summarize key findings from behavioral pharmacology studies on N,N'-dibenzylpiperazine.

| Study Focus | Animal Model | Observed Effect | Citation |

|---|---|---|---|

| General Locomotor Activity | Mice | Dose-dependent decrease in locomotor activity | nih.gov |

| Horizontal Locomotor Activity | Mice | Increased horizontal locomotor activity | nih.gov |

| Training Drug | Substitution Effect of DBZP | Citation |

|---|---|---|

| Methamphetamine | Full substitution | nih.govnih.gov |

| Cocaine | Subthreshold drug-appropriate responding | nih.govnih.gov |

| MDMA | Subthreshold drug-appropriate responding | nih.govnih.gov |

| Memory Phase | Observed Effect | Citation |

|---|---|---|

| Acquisition | Enhancement | nih.govresearchgate.net |

| Consolidation | No significant enhancement | nih.govresearchgate.net |

Chemical Reactivity and Transformation Studies

Oxidation Reactions (e.g., RuO4-mediated Oxidation of 1,4-Dibenzylpiperazine)

The oxidation of 1,4-dibenzylpiperazine (B181160), a close structural analog of (S)-1,2-dibenzylpiperazine, has been studied in detail, particularly using ruthenium tetroxide (RuO4) as the oxidizing agent. This reaction provides a clear example of the molecule's susceptibility to oxidative transformation at multiple sites.

The RuO4-mediated oxidation of 1,4-dibenzylpiperazine demonstrates notable regioselectivity, with attacks occurring at both the endocyclic (piperazine ring) and exocyclic (benzylic) N-α-C-H bonds. The proposed mechanism for this transformation involves the initial formation of highly reactive iminium cations at both endocyclic and exocyclic positions. These intermediates can be trapped by nucleophiles, such as sodium cyanide (NaCN), to yield corresponding α-aminonitriles, confirming their presence in the reaction pathway.

Further mechanistic complexity arises from the potential for these iminium cations to undergo deprotonation, especially when a proton is available on a β-carbon, leading to the formation of cyclic enamines. Studies have determined a statistically corrected regioselectivity ratio (endocyclic vs. exocyclic attack) of approximately 1.2–1.3, indicating a slight preference for oxidation at the piperazine (B1678402) ring methylene (B1212753) groups over the benzylic methylene groups.

The oxidation of 1,4-dibenzylpiperazine with RuO4 yields a complex mixture of oxygenated derivatives. The reaction outcome is influenced by secondary reactions, such as the hydrolysis of initial products during work-up. Key identified products include acyclic diformamides, benzaldehyde (B42025), and benzoic acid. Benzoic acid is formed exclusively from the further oxidation of benzaldehyde.

During the course of the reaction, several transient intermediates have been identified, including 1-benzylpiperazine (B3395278) and various piperazinone derivatives. The formation of these compounds highlights the stepwise nature of the oxidation process. The table below summarizes the major products obtained from the RuO4-mediated oxidation of 1,4-dibenzylpiperazine.

| Product Name | Product Type | Origin |

|---|---|---|

| Acyclic Diformamides | Ring-Opened Product | Oxidation of Piperazine Ring |

| Benzaldehyde | Exocyclic Oxidation Product | Oxidation of Benzylic Group |

| Benzoic Acid | Exocyclic Oxidation Product | Further oxidation of Benzaldehyde |

| 1-Benzyl-2-piperazinone | Intermediate | Endocyclic Oxidation Product |

| 1-Benzoyl-4-benzylpiperazine | Intermediate | Endocyclic Oxidation Product |

| 1-Benzylpiperazine | Intermediate | Partial Debenzylation/Oxidation |

Reduction Reactions

Reduction reactions involving dibenzylpiperazine typically target the benzyl (B1604629) groups. Catalytic hydrogenation is a common and effective method for the debenzylation of N-benzyl amines. In this reaction, the C-N bond of the benzyl group is cleaved in the presence of a metal catalyst (such as palladium on carbon, Pd/C) and a hydrogen source (e.g., H2 gas). This process converts the dibenzylpiperazine scaffold into piperazine and toluene (B28343), effectively removing the benzyl protecting groups. This debenzylation is a key transformation in synthetic routes where the benzyl groups are used to protect the piperazine nitrogens before subsequent functionalization.

Nucleophilic Substitution Reactions

The nitrogen atoms of the piperazine ring in dibenzylpiperazine's precursors are inherently nucleophilic. This property is central to the synthesis of dibenzylpiperazine itself. The formation of 1,4-dibenzylpiperazine is typically achieved through a nucleophilic substitution reaction where piperazine acts as the nucleophile. nih.goveuropa.eu In a common synthetic procedure, piperazine attacks an electrophilic benzyl source, such as benzyl chloride or benzyl bromide, displacing the halide leaving group to form the C-N bond. nih.govorgsyn.orgdesigner-drug.com

The reaction can proceed in a stepwise manner, first forming 1-benzylpiperazine, which can then undergo a second substitution to yield the 1,4-dibenzyl derivative. europa.eu Reaction conditions, such as temperature and the stoichiometry of the reactants, must be controlled to manage the degree of substitution and minimize the formation of undesired byproducts. wikipedia.org

Functionalization and Derivatization of the Piperazine Ring

Beyond reactions at the nitrogen atoms, the piperazine ring of dibenzylpiperazine can be functionalized at its carbon atoms (C-H functionalization). This allows for the introduction of greater structural diversity. Modern synthetic methods have been developed to achieve this, overcoming the challenge of selectively reacting at the C-H bonds adjacent to the nitrogen atoms (the α-positions). mdpi.comnih.gov

Key strategies for C-H functionalization applicable to N-substituted piperazines include:

Direct α-C–H Lithiation: This method involves the use of a strong base, such as s-butyllithium, often in the presence of a chiral ligand like sparteine, to deprotonate the C-H bond alpha to a nitrogen atom. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce new substituents. mdpi.comnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides an efficient way to generate α-amino radicals from the piperazine ring. These radicals can then engage in coupling reactions, for instance, with electron-deficient arenes to form new C-C bonds. nih.govencyclopedia.pub

The RuO4-mediated oxidation described previously also represents a form of functionalization, introducing carbonyl groups onto the piperazine ring. nih.gov

Reaction Kinetics and Mechanism Investigations

Investigations into the reaction kinetics and mechanisms of dibenzylpiperazine transformations provide fundamental understanding of its reactivity. The study of RuO4-mediated oxidation of 1,4-dibenzylpiperazine revealed that the reaction proceeds through discrete, observable intermediates like iminium cations and enamines. chemrxiv.org The relative rates of attack at different positions (endocyclic vs. exocyclic) have been quantified, providing insight into the electronic and steric factors governing the reaction pathway.

Kinetic studies on the oxidation of simpler piperazines by other agents, such as bromamine-T, have shown a first-order dependence on both the oxidant and the piperazine concentration, with an inverse fractional-order dependence on proton concentration. researchgate.net Such studies often employ Hammett plots and isokinetic relationships to probe the electronic effects of substituents and the thermodynamic parameters of the transition state. researchgate.net Theoretical investigations, for example on the atmospheric oxidation of piperazine by hydroxyl radicals, use computational methods to model reaction pathways, identify transition states, and calculate rate constants, complementing experimental findings. chemrxiv.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for (S)-1,2-Dibenzylpiperazine

While the piperazine (B1678402) core is a staple in medicinal chemistry, efficient and stereoselective syntheses of asymmetrically substituted derivatives like this compound remain a key area for development. rsc.org Much of the existing literature focuses on the more common N,N'-disubstituted (1,4) piperazines or C-substituted piperazines. rsc.orgmdpi.com Future research is anticipated to focus on adapting and creating new synthetic routes to access enantiomerically pure 1,2-disubstituted piperazines.

Key areas for exploration include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring with inherent stereocontrol. rsc.org This approach has been successfully used for other chiral piperazines and represents a logical starting point for developing a scalable synthesis of the target compound. rsc.orgnih.gov

Asymmetric Catalysis: The development of catalytic enantioselective methods is a major goal in modern organic synthesis. mdpi.com Future work could involve the asymmetric hydrogenation of pyrazine (B50134) precursors or palladium-catalyzed carboamination approaches to furnish the chiral 1,2-disubstituted piperazine core with high enantiomeric excess. rsc.orgnih.gov

Flow Chemistry and Photoredox Catalysis: Modern synthetic techniques offer pathways to improved efficiency and sustainability. mdpi.com Photoredox-mediated C-H functionalization, which has been applied to N-Boc piperazines, could be explored for novel derivatization strategies. mdpi.com Transitioning these methods to continuous flow conditions could offer advantages in scalability and safety. mdpi.com

| Methodology | Key Principle | Potential Advantages | Reference for General Approach |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., amino acids) to build the chiral scaffold. | Inherent stereocontrol, access to optically pure products. | rsc.orgnih.gov |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral pyrazine or dihydropyrazine (B8608421) precursor using a chiral catalyst. | High enantioselectivity, atom economy. | rsc.org |

| Palladium-Catalyzed Cyclization | Intramolecular carboamination or hydroamination of a suitable diamine precursor. | Modular approach, potential for diverse substitution patterns. | nih.gov |

| Diastereoselective Lithiation | Direct C-H functionalization of an N-Boc piperazine using a chiral base. | Direct access to functionalized piperazines without pre-functionalized substrates. | mdpi.com |

Design and Synthesis of Advanced Chiral Dibenzylpiperazine-Based Catalysts

Chiral diamines are foundational components of many successful asymmetric catalysts and ligands. The piperazine framework, with its constrained conformation, is an attractive scaffold for catalyst design. unl.pt For instance, the C2-symmetric (2S,5S)-2,5-dibenzylpiperazine has proven to be an effective organocatalyst for asymmetric Michael additions, yielding products with good yields and high enantioselectivities. unl.pt

Future research should logically extend this potential to the C1-symmetric this compound. The different symmetry and electronic properties of the 1,2-isomer could lead to novel reactivity and selectivity in a range of asymmetric transformations.

Prospective research directions include:

Organocatalysis: Investigating this compound and its derivatives as primary or secondary amine catalysts in reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions. unl.pt

Ligand Development: Utilizing the two nitrogen atoms as coordination sites for transition metals (e.g., Ruthenium, Rhodium, Iridium) to create novel chiral ligands for asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.

Phase-Transfer Catalysis: Designing quaternary ammonium (B1175870) salts derived from this compound for use as chiral phase-transfer catalysts in asymmetric alkylations and other base-mediated reactions.

| Catalyst Type | Target Reaction Class | Rationale |

|---|---|---|

| Organocatalyst | Michael Additions, Aldol Reactions | Proven efficacy of related piperazine isomers in similar transformations. unl.pt |

| Transition Metal Ligand | Asymmetric Hydrogenation, C-H Activation | Chiral 1,2-diamine motif is a privileged structure for metal coordination. |

| Phase-Transfer Catalyst | Asymmetric Alkylation, Cyclopropanation | Creation of a well-defined chiral environment around an ammonium cation. |

Further Elucidation of Structure-Activity Relationships in Bioactive Derivatives

The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antidepressant, and antimicrobial properties. researchgate.netnih.govresearchgate.net Studies on dibenzylpiperazine (DBZP), often an impurity in benzylpiperazine (BZP) synthesis, have shown it to be a behaviorally active compound that can enhance memory acquisition. nih.govresearchgate.netnih.gov However, much of this research does not specify the isomer and focuses on the 1,4-disubstituted analogue. nih.govnih.gov

A critical future direction is the systematic investigation of the structure-activity relationships (SAR) for derivatives of the specific this compound isomer. Stereochemistry is known to be crucial for biological activity, as different enantiomers can exhibit vastly different affinities and efficacies at biological targets. nih.govnih.gov

Key SAR studies should include:

Systematic Derivatization: Synthesizing libraries of analogues with modifications to the benzyl (B1604629) rings (e.g., introducing electron-donating or electron-withdrawing groups) and at the unsubstituted nitrogen atom.

Broad Biological Screening: Testing these new derivatives against a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those implicated in neurological disorders. researchgate.netmdpi.com

Computational Modeling: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to understand the binding modes of active compounds and to rationally design more potent and selective derivatives. mdpi.comnih.gov

| Therapeutic Area | Observed Activity in Piperazine Derivatives | Rationale for Investigating this compound |

|---|---|---|

| Central Nervous System | Antidepressant, anxiogenic, memory enhancement, D2/D3 receptor ligands. researchgate.netnih.govmdpi.com | The dibenzyl structure has known psychoactivity; chirality could impart receptor selectivity. nih.govnih.gov |

| Oncology | Antiproliferative activity against various tumor cell lines. nih.gov | The rigid, 3D structure could target protein-protein interactions or enzyme active sites. |

| Infectious Diseases | Antibacterial and antimicrobial properties. researchgate.netnih.gov | The piperazine core can be modified to optimize antimicrobial potency. nih.gov |

Integration into Multi-component Systems and Complex Supramolecular Architectures

The structural rigidity, defined stereochemistry, and hydrogen bonding capabilities of this compound make it an attractive building block for more complex chemical systems. researchgate.net

Future applications in this domain could involve:

Multi-component Reactions (MCRs): Using this compound as a chiral diamine component in MCRs, such as the Ugi or Petasis reactions, to rapidly generate libraries of complex, stereochemically-defined molecules. nih.gov This approach is highly efficient for discovering new compounds with novel biological or material properties. nih.govnih.gov

Supramolecular Chemistry: Incorporating the chiral piperazine unit into macrocycles, cages, or polymers to create chiral receptors for molecular recognition and sensing of other chiral molecules.

Metal-Organic Frameworks (MOFs): Employing this compound or its functionalized derivatives as chiral struts to construct porous, enantiopure MOFs. These materials have potential applications in asymmetric catalysis, chiral separations, and gas storage.

The defined chair conformation of the piperazine ring and the specific spatial orientation of the two benzyl groups provide a unique three-dimensional scaffold that can be exploited to direct the assembly of highly ordered, functional supramolecular structures. researchgate.net

Q & A

Q. What are the common synthetic routes for (S)-1,2-dibenzylpiperazine, and how are reaction conditions optimized?

this compound is typically synthesized via N-alkylation of piperazine derivatives. A catalytic method using Cp*Ir complexes enables N-alkylative homocoupling of N-benzylethanolamines, yielding dibenzylpiperazine derivatives in moderate yields (66% under optimized conditions: 2.5 mol% catalyst, NaHCO₃, toluene, 110°C, 17 h) . Alternative routes involve benzyl chloride or benzoacetic acid derivatives, with optimization focusing on solvent selection (e.g., DMF vs. THF), stoichiometric ratios, and purification via recrystallization or chromatography . Key characterization tools include IR, ¹H NMR, and GC-MS to confirm regioselectivity and enantiopurity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Structural confirmation relies on ¹H/¹³C NMR for bond connectivity, X-ray crystallography for absolute stereochemistry (e.g., chair conformation of the piperazine ring with dihedral angles <1.3° between benzyl groups), and IR for functional group identification . Purity is assessed via HPLC (reverse-phase C18 columns, UV detection) and GC-MS, with melting point analysis as a supplementary metric . For chiral resolution, chiral stationary-phase HPLC or capillary electrophoresis is critical to distinguish (S)-enantiomers from racemic mixtures .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what methodologies validate chiral purity?

Chiral impurities are minimized using asymmetric catalysis (e.g., chiral ligands in Ir-catalyzed alkylation) or kinetic resolution . Validation involves chiral HPLC (e.g., Chiralpak® columns with hexane:isopropanol mobile phases) and circular dichroism (CD) spectroscopy. Detection limits for enantiomeric excess (ee) ≥98% require stringent method validation, including precision (±2% RSD) and robustness testing under varied pH/temperature .

Q. What mechanistic insights into fragmentation pathways can be derived from mass spectrometry studies?

Collision-induced dissociation (CID) of protonated this compound reveals heterolytic cleavage of Cα–N bonds, forming odd-electron ions via ion/neutral complexes. For example, protonation at the piperazine nitrogen initiates fragmentation to benzyl cations (m/z 91) and piperazine-derived intermediates, validated by tandem MS and isotopic labeling . These pathways inform stability assessments under physiological conditions.

Q. How do physiologically based pharmacokinetic (PBPK) models inform toxicological risk assessment?

PBPK models integrate tissue-specific parameters (e.g., hepatic blood flow, partition coefficients) to simulate metabolite distribution. For this compound, in vitro hepatotoxicity data (e.g., CYP450 inhibition) are scaled to in vivo exposure limits (reference dose, RfD), accounting for interspecies variability and sensitive subpopulations . Epidemiological studies (retrospective cohort designs) further validate model predictions of non-cancer risks, such as reproductive toxicity .

Q. What strategies address contradictions in toxicity data between in vitro and in vivo studies?

Discrepancies arise from metabolic activation differences (e.g., hepatic vs. extrahepatic pathways). Harmonization involves:

- Cross-validating in vitro assays (e.g., Ames test, micronucleus) with in vivo micronucleus or comet assays.

- Applying benchmark dose (BMD) modeling to reconcile dose-response curves .

- Systematic literature reviews (e.g., ATSDR criteria: relevance scoring, full-text screening of 82 studies) to prioritize high-confidence data .

Methodological & Regulatory Considerations

Q. How should analytical methods be validated for quantifying this compound in biological matrices?

Validation follows ICH Q2(R1) guidelines:

Q. What regulatory frameworks govern the handling of this compound in research settings?

Classified as a Schedule I controlled substance in multiple jurisdictions (e.g., Namibia: N.M. Admin. Code §16.19.20.65), its use requires DEA licensure for procurement and storage. Compliance includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。